1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 1020239-56-8
Cat. No.: VC2890400
Molecular Formula: C17H12ClFN2O2
Molecular Weight: 330.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020239-56-8 |
|---|---|
| Molecular Formula | C17H12ClFN2O2 |
| Molecular Weight | 330.7 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H12ClFN2O2/c18-13-5-1-11(2-6-13)10-21-16(17(22)23)9-15(20-21)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,22,23) |
| Standard InChI Key | SKVGIQTXPXWRLN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)Cl |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1020239-56-8 |
| Molecular Formula | C17H12ClFN2O2 |
| Molecular Weight | 330.7 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)pyrazole-3-carboxylic acid |
Synthesis Methods
General Synthetic Approaches
Structural Characteristics
Molecular Structure
The molecular structure of 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid features a central pyrazole heterocycle with three key substituents strategically positioned to confer specific properties to the molecule. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, serves as the core scaffold of the molecule. At the N-1 position of the pyrazole, a 4-chlorobenzyl group is attached, comprising a benzene ring with a chlorine atom at the para position linked to the pyrazole via a methylene bridge. The C-3 position of the pyrazole ring is substituted with a 4-fluorophenyl group, where a fluorine atom occupies the para position of the phenyl ring. Finally, the C-5 position bears a carboxylic acid functional group (-COOH), which contributes significantly to the compound's chemical reactivity, hydrogen-bonding capabilities, and potential biological interactions. This structural arrangement creates a molecule with a complex three-dimensional shape and electronic distribution, influencing its physical properties and biological activities.
Structural Comparisons with Related Compounds
Comparing 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid with structurally related compounds provides context for understanding its unique properties. A closely related compound is 1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid (CAS: 1341050-74-5), which differs in having a 4-fluorobenzyl group at the N-1 position instead of a 4-chlorobenzyl group, and lacks substitution at the C-3 position . This related compound has a lower molecular weight of 220.20 g/mol compared to the target compound's 330.7 g/mol . Another relevant comparison can be made with 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid derivatives described in the literature, which feature different substitution patterns on the pyrazole ring . These compounds have shown biological activities as enzyme inhibitors, highlighting the importance of the pyrazole scaffold in developing bioactive molecules. The differences in substitution patterns between these related compounds likely result in varying biological activities and physicochemical properties, which can be exploited in structure-based drug design.
Biological and Pharmacological Activities
General Biological Properties of Pyrazole Derivatives
Pyrazole derivatives, including 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, have been extensively studied for their diverse biological activities, making them significant scaffolds in medicinal chemistry. The pyrazole ring system is considered a privileged structure in drug discovery due to its presence in numerous bioactive compounds and approved drugs. Generally, pyrazole derivatives exhibit a wide spectrum of pharmacological properties including anti-inflammatory, antipyretic, analgesic, antimicrobial, antiviral, antifungal, anticancer, and anticonvulsant activities . These diverse activities stem from the ability of pyrazole-containing compounds to interact with various biological targets such as enzymes, receptors, and cellular structures. The heterocyclic nature of the pyrazole ring provides multiple points for hydrogen bonding and other non-covalent interactions with biological macromolecules, contributing to their medicinal properties. Additionally, the relatively flat structure of the pyrazole ring allows for intercalation or tight binding within protein binding pockets, enhancing target specificity.
Structure-Based Biological Activity Analysis
The biological activity of 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be rationalized through structure-based analysis, drawing on information about similar compounds. In related studies, compounds containing pyrazole-5-carboxamide moieties demonstrated interesting inhibitory activities at concentrations as low as 10 μM . The inhibitory activity was found to be influenced by the electron-withdrawing capability of halide groups, with compounds containing 4-fluorophenyl groups showing superior activity compared to those with other halogen substituents . This suggests that the 4-fluorophenyl group in the target compound could be a key contributor to its potential biological activity. Furthermore, molecular docking studies with related compounds have shown that pyrazole derivatives can form significant hydrogen bonding interactions with residues in protein binding sites, such as Arg371 and Arg430, as well as hydrophobic interactions with residues like Pro431 . The carboxylic acid group in the target compound could potentially form hydrogen bonds with amino acid residues such as Asn294 and Ser246, similar to the interactions observed with other carboxylic acid-containing compounds.
Applications in Drug Development
Drug Development Considerations
The development of 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a potential therapeutic agent would require careful consideration of several pharmaceutical factors. The compound's carboxylic acid group, while beneficial for certain target interactions, may present challenges for oral bioavailability due to its polarity and potential for ionization at physiological pH. Drug developers might consider prodrug approaches or derivatization strategies to address this issue. The presence of halogen substituents (chlorine and fluorine) may raise concerns about metabolic stability and potential toxicity, necessitating thorough ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological studies. Structure-activity relationship studies would be essential to optimize the compound's potency and selectivity while minimizing off-target effects. Additionally, formulation strategies would need to address the compound's likely limited water solubility, which could affect its delivery and bioavailability. As with any drug candidate, issues of synthetic scalability and manufacturing cost would also need to be evaluated for commercial viability.
Comparison with Existing Therapies
Research Findings and Future Directions
Challenges in Research and Development
Several challenges exist in the research and development of 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a potential therapeutic agent. One significant challenge is the optimization of its physicochemical properties for drug development. The compound's carboxylic acid group and aromatic rings likely contribute to limited water solubility, which can hinder formulation development and bioavailability. Additionally, the synthesis of the compound, while established, may present challenges for large-scale production due to the multiple steps involved and the potential need for chromatographic purification. From a biological perspective, determining the precise mechanism of action and identifying the specific biological targets remains a complex task requiring extensive proteomics and biochemical studies. Selectivity is another crucial concern, as compounds with multiple biological activities may exhibit unwanted off-target effects. Furthermore, the translation of in vitro activities to in vivo efficacy presents its own set of challenges, including pharmacokinetic considerations and potential toxicity issues related to the halogenated moieties.
Future Research Directions
The future research landscape for 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid presents numerous exciting opportunities. One promising direction involves comprehensive structure-activity relationship studies to identify optimal substitution patterns that enhance specific biological activities while minimizing unwanted effects. This could include systematic modifications of the chlorobenzyl and fluorophenyl groups, as well as derivatization of the carboxylic acid functionality to improve pharmacokinetic properties. Advanced computational studies, including molecular docking and dynamics simulations, could provide valuable insights into the compound's binding modes with potential biological targets, guiding rational design of more potent derivatives. High-throughput screening against diverse biological targets could uncover novel applications beyond the currently anticipated anti-inflammatory, antimicrobial, and anticancer activities. Furthermore, developing improved synthetic methodologies to access the compound and its derivatives more efficiently would facilitate larger-scale production for extended biological testing. Collaborative research involving medicinal chemists, biochemists, and pharmacologists would be beneficial to fully explore the therapeutic potential of this promising pyrazole derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume